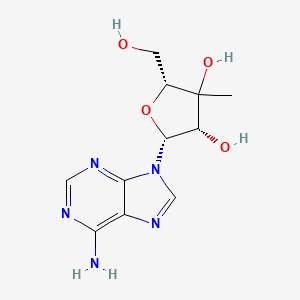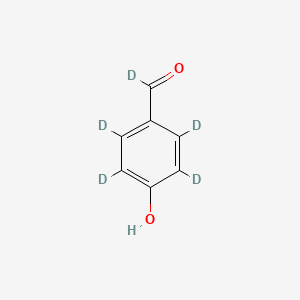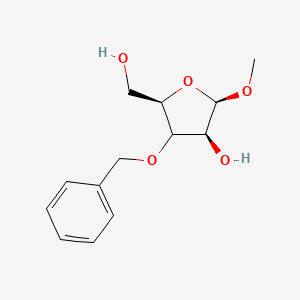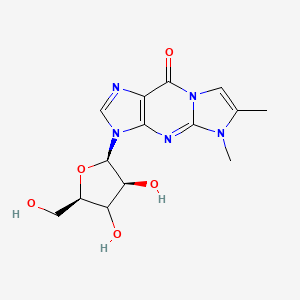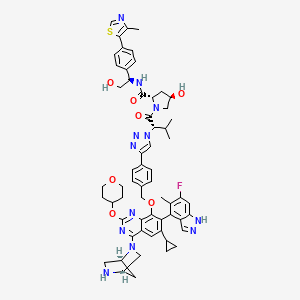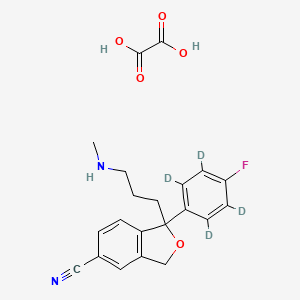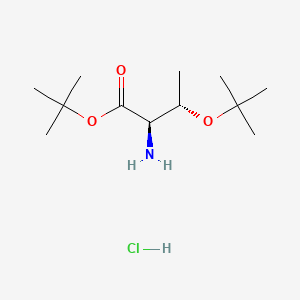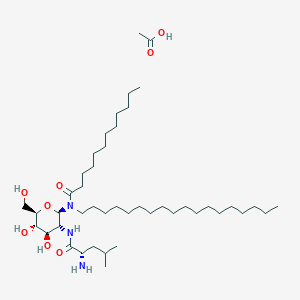
Momelotinib-3,3,5,5-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momelotinib-3,3,5,5-d6 is a deuterated form of momelotinib, a Janus kinase 1 and Janus kinase 2 inhibitor. This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated form, this compound, is specifically labeled with deuterium atoms at positions 3, 3, 5, and 5 on the molecule, which can be useful in various scientific studies, including pharmacokinetic and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Momelotinib-3,3,5,5-d6 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated starting materials in the synthesis of momelotinib can lead to the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Momelotinib-3,3,5,5-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur where specific atoms or groups on the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Momelotinib-3,3,5,5-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of momelotinib in the body.
Metabolic Studies: It helps in understanding the metabolic pathways and identifying metabolites of momelotinib.
Biological Research: Used in studies related to the inhibition of Janus kinase 1 and Janus kinase 2, and its effects on various biological processes.
Medical Research: Investigated for its potential therapeutic effects in treating myelofibrosis and other related conditions.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
Momelotinib-3,3,5,5-d6 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways that regulate various cellular processes, including cell growth and immune response. By inhibiting these kinases, the compound can reduce the proliferation of abnormal cells and alleviate symptoms associated with myelofibrosis. Additionally, it inhibits activin A receptor type 1, which plays a role in iron homeostasis and anemia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase 2 inhibitor used for similar therapeutic purposes.
Pacritinib: A Janus kinase 2 and interleukin-1 receptor-associated kinase 1 inhibitor used in myelofibrosis treatment.
Uniqueness
Momelotinib-3,3,5,5-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and pharmacokinetic profile compared to non-deuterated momelotinib, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C23H22N6O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2 |
Clé InChI |
ZVHNDZWQTBEVRY-NEDPAEFASA-N |
SMILES isomérique |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])[2H] |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


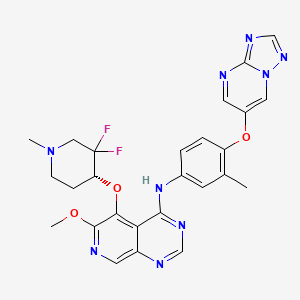
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
